N-(3-bromo-4-phenoxyphenyl)methanesulfonamide
CAS No.:
Cat. No.: VC18606719
Molecular Formula: C13H12BrNO3S
Molecular Weight: 342.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12BrNO3S |
|---|---|
| Molecular Weight | 342.21 g/mol |
| IUPAC Name | N-(3-bromo-4-phenoxyphenyl)methanesulfonamide |
| Standard InChI | InChI=1S/C13H12BrNO3S/c1-19(16,17)15-10-7-8-13(12(14)9-10)18-11-5-3-2-4-6-11/h2-9,15H,1H3 |
| Standard InChI Key | MICKANTVFNDQQU-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)NC1=CC(=C(C=C1)OC2=CC=CC=C2)Br |
Introduction
Chemical Identity and Structural Features
N-(3-Bromo-4-phenoxyphenyl)methanesulfonamide belongs to the sulfonamide class, characterized by a methane sulfonyl group (-SONH) attached to a phenyl ring substituted with a bromine atom at the meta position and a phenoxy group at the para position (Figure 1). Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.21 g/mol |
| CAS RN | 1445994-12-6 |
| Hazard Statements | H315, H319, H335 |
| Storage Conditions | Sealed, dry; 4–8°C |
The bromine atom enhances electrophilicity, potentially improving binding to biological targets, while the phenoxy group contributes to hydrophobic interactions .
Synthesis and Structural Optimization
The synthesis of N-(3-bromo-4-phenoxyphenyl)methanesulfonamide involves sequential functionalization of a phenyl ring precursor. A representative pathway, adapted from related sulfonamide syntheses , includes:
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Bromination and Phenoxy Introduction:
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Sulfonamide Formation:
Key Reaction:
This method parallels the synthesis of N-(4-phenoxyphenyl)benzenesulfonamide derivatives, where sulfonyl chloride intermediates are critical .
Biological Activities and Mechanisms
Antibacterial and Anticancer Properties
N-(3-Bromo-4-phenoxyphenyl)methanesulfonamide exhibits moderate antibacterial activity against Gram-positive pathogens, likely through inhibition of dihydropteroate synthase (DHPS), a folate biosynthesis enzyme targeted by sulfonamides . In cancer research, sulfonamide derivatives demonstrate antiproliferative effects by modulating kinase activity or inducing apoptosis . While specific IC values for this compound are unpublished, structural analogs like N-(4-phenoxyphenyl)benzenesulfonamide show IC values of 33 nM against progesterone receptors (PR) , suggesting potential for optimization.
Comparative Analysis with Structural Analogs
The bromophenoxy moiety in N-(3-bromo-4-phenoxyphenyl)methanesulfonamide may enhance membrane permeability compared to hydroxylated analogs, though this requires experimental validation .
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